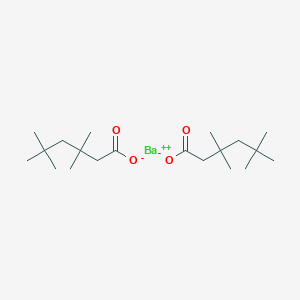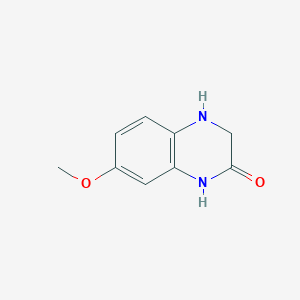
Néodécanoate de baryum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodecanoic acid, barium salt, also known as barium neodecanoate, is a chemical compound formed by the reaction of neodecanoic acid with barium. Neodecanoic acid itself is a mixture of carboxylic acids with the common structural formula C10H20O2. The barium salt of neodecanoic acid is typically used in various industrial applications due to its unique properties, such as thermal stability and resistance to oxidation.
Applications De Recherche Scientifique
Neodecanoic acid, barium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst or reagent in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize biological structures.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of lubricants, coatings, and plasticizers due to its thermal stability and resistance to oxidation.
Mécanisme D'action
Target of Action
Neodecanoic acid, barium salt, also known as barium(2+);3,3,5,5-tetramethylhexanoate, is a complex compound. It’s known that neodecanoic acid, a component of the compound, is a carboxylic acid , and carboxylic acids generally interact with various biological targets such as enzymes and receptors.
Mode of Action
It’s synthesized from the reaction of sodium neodecanoate with barium chloride . As a carboxylic acid salt, it may dissociate in solution to release neodecanoic acid and barium ions, which can interact with biological systems .
Pharmacokinetics
As a carboxylic acid salt, its solubility, absorption, and distribution may be influenced by factors such as ph and the presence of certain ions in the body .
Result of Action
Carboxylic acids and their salts can influence cellular processes such as energy production and enzyme activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Neodecanoic acid, barium salt. For instance, its stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . It’s also noted that it could be hazardous to the environment, and special attention should be given to water bodies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, barium salt involves the neutralization of neodecanoic acid with a barium base, such as barium hydroxide or barium carbonate. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure complete reaction and formation of the salt.
Industrial Production Methods: Industrial production of neodecanoic acid, barium salt follows similar principles but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to optimize yield and purity. The final product is often purified through crystallization or other separation techniques to remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Neodecanoic acid, barium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form barium salts of higher oxidation state carboxylic acids.
Reduction: Reduction reactions can convert the barium salt back to neodecanoic acid or other reduced forms.
Substitution: The barium ion can be replaced by other metal ions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ion-exchange reactions often use solutions of other metal salts, such as sodium chloride or calcium chloride.
Major Products Formed:
Oxidation: Higher oxidation state barium carboxylates.
Reduction: Neodecanoic acid or its derivatives.
Substitution: Salts of other metals, such as sodium neodecanoate or calcium neodecanoate.
Comparaison Avec Des Composés Similaires
- Neopentanoic acid, barium salt
- Versatic acid, barium salt
- 2,2,3,5-Tetramethylhexanoic acid, barium salt
Comparison: Neodecanoic acid, barium salt is unique due to its specific structural features and the presence of multiple alkyl groups, which impart high steric hindrance. This results in excellent thermal and hydrolytic stability compared to similar compounds. Additionally, its resistance to oxidation and chemical stability make it a preferred choice in various industrial applications.
Propriétés
Numéro CAS |
55172-98-0 |
|---|---|
Formule moléculaire |
C20H38BaO4 |
Poids moléculaire |
479.8 g/mol |
Nom IUPAC |
barium(2+);2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Ba/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
CJLKLWVNWFVXOI-UHFFFAOYSA-L |
SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Ba+2] |
SMILES canonique |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Spiro[2.3]hexan-5-one](/img/structure/B1593669.png)

